molecular formula C12H15F3N2O2 B1291204 tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate CAS No. 579474-48-9

tert-Butyl (2-amino-4-(trifluoromethyl)phenyl)carbamate

Cat. No. B1291204
M. Wt: 276.25 g/mol
InChI Key: SAHCRZHMDWJEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06949542B2

Procedure details

The title compound was prepared from (2-nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester (Example A4) (30.0 g, 98 mmol) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a light yellow solid (26.5 g).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:21])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:9]=1[N+:18]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd]>[C:1]([O:5][C:6](=[O:21])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][C:9]=1[NH2:18])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C=C1)C(F)(F)F)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.